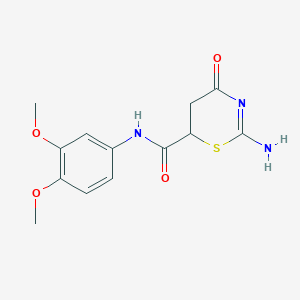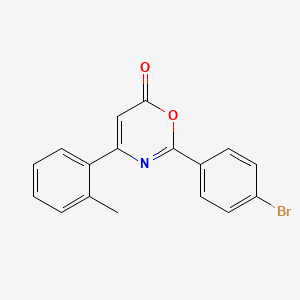
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide
説明
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 261.27 g/mol.
作用機序
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. This compound inhibits this pathway by binding to the ATP-binding site of mTOR, which is a key component of the pathway. Inhibition of this pathway leads to the induction of apoptosis and inhibition of angiogenesis. The mechanism of action of this compound in inflammation involves the inhibition of the NF-κB pathway. This pathway is involved in the production of pro-inflammatory cytokines, and its dysregulation is often observed in inflammatory diseases. This compound inhibits this pathway by blocking the activation of IKKβ, which is a key component of the pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been found to have a low toxicity profile and does not cause any significant adverse effects.
実験室実験の利点と制限
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also soluble in organic solvents, which makes it easy to handle and use in experiments. This compound has a low toxicity profile, which makes it safe to use in animal studies. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide. In medicine, this compound could be further studied for its potential use as a cancer treatment. It could also be studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In agriculture, this compound could be further studied for its potential use as a herbicide. It could also be studied for its potential use in the control of plant diseases. In materials science, this compound could be further studied for its potential use as a building block for the synthesis of new materials with specific properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields. It is easy to synthesize, has a low toxicity profile, and has been found to have anticancer and anti-inflammatory properties. Further studies are needed to explore its full potential in medicine, agriculture, and materials science.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have anticancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of weeds without affecting the growth of crops. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with specific properties.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-10(4-5-11(8)14(16)17)12(15)13-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUOKOYUOOBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)COC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[7-(3-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B3953422.png)
![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3953429.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953455.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3953460.png)

![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)
![ethyl 3-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B3953489.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)

![ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3953508.png)
![3-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3953510.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)